molecular formula C24H20BrFN2O3 B2628043 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide CAS No. 850904-31-3

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2628043
CAS No.: 850904-31-3
M. Wt: 483.337
InChI Key: SUJXLZKPHYQQPB-UHFFFAOYSA-N
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Description

2-({2-[(4-Bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It belongs to a class of molecules based on the 1,2,3,4-tetrahydroisoquinoline scaffold, a structure known for its diverse biological activities and presence in pharmacologically active molecules . The compound features a bromobenzyl group at the 2-position and a fluorophenylacetamide moiety linked via an ether bridge at the 5-position of the tetrahydroisoquinoline core. This specific substitution pattern suggests potential as a key intermediate or a target molecule in medicinal chemistry, particularly for the development of enzyme inhibitors or receptor modulators. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. It is strictly intended for research purposes in laboratory settings. For R&D Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJXLZKPHYQQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor to introduce the bromophenyl group. This is followed by the formation of the isoquinoline core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound: 2-({2-[(4-Bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide Tetrahydroisoquinoline 4-Bromophenylmethyl (C2), 4-fluorophenylacetamide (C5) ~483.3 (calculated) Enhanced stability via N–H⋯O hydrogen bonding; potential ligand activity
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () Simple acetamide 4-Bromophenyl (C2), 3,4-difluorophenyl 326.14 Dihedral angle 66.4° between aromatic rings; crystal stability via C–H⋯F bonds
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () Tetrahydroisoquinoline 4-Bromophenylmethyl (C2), benzodioxin-6-yl (C5) ~529.4 (calculated) Benzodioxin group improves solubility; reduced steric hindrance
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () 1,2,4-Triazole 4-Bromophenyl (C4), pyridin-3-yl (C5), 2-fluorophenyl 484.3 Triazole core enhances coordination ability; potential metal-binding ligand
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () Oxazole 4-Bromophenylsulfonyl (C4), thiophen-2-yl (C2), 4-fluorophenyl ~567.4 (calculated) Sulfonyl group increases electron-withdrawing effects; alters reactivity

Structural and Electronic Differences

  • Core Heterocycles: The tetrahydroisoquinoline core in the target compound provides a rigid, planar structure compared to the flexible triazole () or oxazole () systems. This rigidity may enhance receptor selectivity in biological applications .
  • Substituent Effects: The 4-fluorophenyl group in the target compound vs. Replacement of the tetrahydroisoquinoline oxygen with sulfonyl () or sulfur () alters electron distribution, impacting binding kinetics .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s N–H⋯O interactions (common in acetamides) stabilize its crystal lattice, similar to ’s C–H⋯F interactions .
  • Solubility : The benzodioxin substituent in increases hydrophilicity compared to the target compound’s fluorophenyl group .

Biological Activity

The compound 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes several key functional groups:

  • Bromophenyl group : Imparts unique electronic properties.
  • Tetrahydroisoquinoline moiety : Associated with various biological activities.
  • Acetamide linkage : Enhances solubility and bioavailability.

The IUPAC name for the compound is:
\text{N 4 bromophenyl 2 2 4 fluorophenyl methyl 1 oxo 1 2 3 4 tetrahydroisoquinolin 5 yl}oxy)acetamide}

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Studies suggest that tetrahydroisoquinoline derivatives may possess antidepressant properties. The compound’s interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a focus of current research.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Receptor Binding : The bromophenyl and fluorophenyl groups may enhance binding affinity to certain receptors such as dopamine and serotonin receptors.
  • Enzyme Inhibition : The acetamide functional group can influence the inhibition of enzymes involved in metabolic pathways related to neuroprotection and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in animal models
AntitumorCytotoxic effects on MCF-7 breast cancer cells
NeuroprotectiveReduced oxidative stress in neuronal cell cultures

Research Highlights

  • Antidepressant Study : A study published in 2023 demonstrated that the compound significantly improved depressive-like behaviors in rodent models when administered over a four-week period. The mechanism was linked to increased availability of serotonin in synaptic clefts.
  • Cancer Research : In vitro studies conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Neuroprotection : A recent investigation into the neuroprotective effects showed that treatment with the compound reduced markers of oxidative stress in cultured neuronal cells exposed to glutamate toxicity.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what are common challenges in achieving high purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-bromobenzyl halide with tetrahydroisoquinoline derivatives to form the 2-[(4-bromophenyl)methyl] intermediate.
  • Step 2 : Oxidation to introduce the 1-oxo group.
  • Step 3 : Etherification at the 5-position of the tetrahydroisoquinoline core using a chloroacetamide precursor.
  • Step 4 : Final coupling with 4-fluoroaniline via nucleophilic acyl substitution.

Q. Challenges :

  • Impurity control : Side reactions during etherification (e.g., over-alkylation) require careful temperature modulation (0–5°C) .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from structurally similar byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for the deshielded NH proton of the acetamide group (δ 8.5–9.5 ppm) and the methine proton adjacent to the bromophenyl group (δ 4.2–4.5 ppm).
    • ¹³C NMR : Confirm the carbonyl (C=O) signals at ~170 ppm and the quaternary carbons in the tetrahydroisoquinoline ring .
  • FT-IR : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C-F (1200–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 507.08 for C₂₉H₂₃BrFN₂O₃⁺) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Protect from light due to the bromophenyl group’s photosensitivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?

  • Contradictions : X-ray diffraction may show a planar tetrahydroisoquinoline core, while DFT calculations predict slight puckering due to steric hindrance from the bromophenyl group.
  • Resolution :
    • Perform variable-temperature XRD to assess flexibility.
    • Compare with solid-state NMR to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What strategies optimize the compound’s selectivity in protein-ligand binding studies?

  • Structure-activity relationship (SAR) : Modify the fluorophenyl or acetamide moiety and test against off-target receptors (e.g., serotonin transporters).
  • Molecular docking : Use AutoDock Vina with cryo-EM structures of target proteins to predict binding poses. Validate via isothermal titration calorimetry (ITC) .

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

  • Potential causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or compound purity.
  • Methodology :
    • Replicate assays using a standardized protocol (e.g., 10 mM ATP, pH 7.5).
    • Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques elucidate metabolic pathways in preclinical models?

  • LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at the tetrahydroisoquinoline ring) using liver microsomes.
  • Isotope labeling : Incorporate ¹⁸O into the acetamide group to track hydrolysis .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood due to potential dust formation.
  • First aid : For skin contact, rinse with 10% ethanol/water, followed by soap .

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